molecular formula C24H41NO2 B1655178 N-hydroxy-N-phenyloctadecanamide CAS No. 32944-16-4

N-hydroxy-N-phenyloctadecanamide

Cat. No.: B1655178
CAS No.: 32944-16-4
M. Wt: 375.6 g/mol
InChI Key: FLLZBMITAFEFHP-UHFFFAOYSA-N
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Description

N-hydroxy-N-phenyloctadecanamide is a chemical compound with the molecular formula C18H37NO2 It is a type of amide, specifically a fatty acid amide, which is derived from octadecanoic acid (stearic acid) and aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-phenyloctadecanamide typically involves the reaction of octadecanoic acid with aniline in the presence of a dehydrating agent. One common method is the use of thionyl chloride (SOCl2) to convert octadecanoic acid into octadecanoyl chloride, which then reacts with aniline to form the desired amide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-phenyloctadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-hydroxy-N-phenyloctadecanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-hydroxy-N-phenyloctadecanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Octadecanamide: Similar in structure but lacks the N-hydroxy-N-phenyl- group.

    Stearamide: Another fatty acid amide derived from stearic acid.

    N-Phenylstearamide: Similar structure but without the hydroxy group.

Uniqueness

N-hydroxy-N-phenyloctadecanamide is unique due to the presence of both the hydroxy and phenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

32944-16-4

Molecular Formula

C24H41NO2

Molecular Weight

375.6 g/mol

IUPAC Name

N-hydroxy-N-phenyloctadecanamide

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25(27)23-20-17-16-18-21-23/h16-18,20-21,27H,2-15,19,22H2,1H3

InChI Key

FLLZBMITAFEFHP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

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